molecular formula C17H18FN3O3 B020083 Ciprofloxacin-d8 CAS No. 1130050-35-9

Ciprofloxacin-d8

货号 B020083
CAS 编号: 1130050-35-9
分子量: 339.39 g/mol
InChI 键: MYSWGUAQZAJSOK-SQUIKQQTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Ciprofloxacin-d8, a deuterated variant of ciprofloxacin, is a broad-spectrum antibiotic primarily used in the study of environmental degradation processes and the identification of transformation products. The introduction of isotopically labeled ciprofloxacin (CIP-d8) has facilitated the investigation of ciprofloxacin's degradation pathways under various conditions, including photolytic and photocatalytic reactions at different pH values. This has led to the identification of novel degradation products and the revision of molecular structures for previously reported transformation products (Salma et al., 2016).

Synthesis Analysis

A consolidated and continuous synthesis method for ciprofloxacin highlights a streamlined process that includes a chemoselective C-acylation step, avoiding the need for intermediate isolations. This method demonstrates a high yield and efficiency, with a significant throughput at laboratory scale, which can be adapted for the synthesis of Ciprofloxacin-d8 by incorporating deuterium atoms at specific positions (Tosso et al., 2019).

Molecular Structure Analysis

The molecular structure of ciprofloxacin and its deuterated analogs, including Ciprofloxacin-d8, has been elucidated through various techniques such as X-ray crystallography. These studies reveal the zwitterionic form of ciprofloxacin in the solid state and provide insights into the complex hydrogen bonding network involved in its structure (Turel et al., 1997).

Chemical Reactions and Properties

The degradation of ciprofloxacin, including its deuterated forms, under various conditions such as photolytic and photocatalytic processes, has been extensively studied. These studies have shown the influence of pH on the degradation kinetics and mechanisms, identifying defluorination and degradation at the piperazine ring as primary steps (Giri & Golder, 2019).

Physical Properties Analysis

The physical properties of ciprofloxacin and its deuterated variants are significantly influenced by their crystalline form. Studies have demonstrated that different crystalline phases of ciprofloxacin exhibit distinct physical stability, dissolution rates, and color, which are derived from the structural differences among the phases (Putra et al., 2020).

Chemical Properties Analysis

The chemical properties of Ciprofloxacin-d8, including its reactivity and interaction with other compounds, play a crucial role in understanding its behavior in various environmental and laboratory settings. The degradation pathways and the formation of transformation products provide insights into the chemical properties of Ciprofloxacin-d8, which are critical for its use in scientific research (Salma et al., 2016).

科研应用

  1. 炎症反应和免疫调节:Takahashi等人(2005年)证明环丙沙星能够诱导单核细胞产生前列腺素E2,这可能对治疗由白细胞介素-18引发的全身炎症反应具有治疗潜力(Takahashi et al., 2005)

  2. 对细菌蛋白质组的影响:Jedrey等人(2018年)发现环丙沙星的亚抑制浓度会引起假单胞菌细胞内蛋白质组发生明显变化,影响中心代谢和细胞包膜相关功能(Jedrey et al., 2018)

  3. 细菌群体的演化:Wassermann等人(2016年)观察到暴露于环丙沙星亚抑制浓度会影响假单胞菌群体的演化,导致各种表型变化(Wassermann et al., 2016)

  4. 治疗应用:Sharma等人(2010年)指出环丙沙星在治疗各种社区获得性和医院获得性感染方面的疗效增强,如呼吸道感染、泌尿道感染、皮肤感染和性传播疾病(Sharma et al., 2010)

  5. 潜在的抗癌特性:Kloskowski等人(2010年)发现环丙沙星在CHO AA8细胞内以浓度和时间依赖的方式诱导形态学变化并降低细胞存活率,显示出潜在的抗癌特性(Kloskowski et al., 2010)

  6. 药物递送系统:Al-mahallawi等人(2014年)证明纳米转移体环丙沙星囊泡增强了药物对中耳的递送,并且与商业产品相比在鼓膜中显示出更高的药物沉积(Al-mahallawi et al., 2014)

  7. 溶解度和抗菌活性:Choi等人(2017年)报告环丙沙星与单-6-去氧-6-氨基乙基氨基-β-环糊精络合物增强了其溶解度和对耐甲氧西林金黄色葡萄球菌的抗菌活性(Choi et al., 2017)

  8. 危重病患者的药代动力学:Lipman等人(1998年)发现静脉给予400毫克环丙沙星每8小时对大多数危重病成人具有安全性,并提供杀菌活性(Lipman et al., 1998)

  9. 生物工程和废水处理:Nguyen等人(2018年)建议环丙沙星降解细菌Bradyrhizobium sp. GLC_01可用于生物工程方法来处理废水中的抗生素和持久性有机污染物(Nguyen et al., 2018)

  10. 光毒性风险:Agrawal等人(2007年)指出环丙沙星在暴露于紫外线辐射(如阳光)的环境下可能导致光毒性(Agrawal et al., 2007)

Safety And Hazards

Ciprofloxacin-d8 is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container in accordance with local/regional/national/international regulations .

性质

IUPAC Name

1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)/i3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSWGUAQZAJSOK-SQUIKQQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649159
Record name Ciprofloxacin-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ciprofloxacin-d8

CAS RN

1130050-35-9
Record name Ciprofloxacin-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 19.7 g of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, 30.1 g of anhydrous piperazine and 100 ml of dimethyl sulphoxide is heated at 135°-140° C. for 2 hours. The solvent is distilled out under high vacuum, and the residue is suspended in H2O, filtered off with suction and washed with water. For further purification, the moist crude product is boiled with 100 ml of water, filtered with suction at room temperature, the solid is washed with H2O and dried to constant weight over CaCl2 in a vacuum oven at 100° C. 19.6 g of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, of decomposition point 255°-257° C., are obtained; RF value: 0.07.
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

26.5 parts by weight of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid are introduced into a solution of 26.7 parts by weight of piperazine in 200 parts by volume of water, which is heated to reflux. The mixture is kept under reflux for 90 minutes and then cooled. The precipitate is separated off, washed with water and dried. 31.5 parts by weight (95.2% of theory) of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
26.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

26.7 parts by weight of piperazine and 26.5 parts by weight of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in 200 parts by volume of water are heated to 120° C. in an autoclave for 60 minutes and the mixture is then worked up as in Example 1. 30.9 parts by weight (93.4% of theory) of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1piperazinyl)-3quinolinecarboxylic acid are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

In a manner similar to that of Example 1, 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (II, R1 : cyclopropyl; X: fluoro) is reacted with 1-butylmethylsilyl piperazine (III, R2 : hydrogen; R3 and R4 : methyl; R5: t-butyl) to give a solid compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-butylmethylsilyl piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciprofloxacin-d8
Reactant of Route 2
Reactant of Route 2
Ciprofloxacin-d8
Reactant of Route 3
Reactant of Route 3
Ciprofloxacin-d8
Reactant of Route 4
Ciprofloxacin-d8
Reactant of Route 5
Reactant of Route 5
Ciprofloxacin-d8
Reactant of Route 6
Reactant of Route 6
Ciprofloxacin-d8

Citations

For This Compound
315
Citations
C Grondin, W Zhao, M Fakhoury… - Biomedical …, 2011 - Wiley Online Library
There are many limitations to conducting pharmacokinetic studies in neonates, both ethical and technical. Regarding technical aspects, the number and volume of samples are limited, …
SL de Vroom, MCM Pistorius, YA Bijleveld… - Therapeutic drug …, 2022 - journals.lww.com
… The overall run time was 1.5 minutes while the retention time of ciprofloxacin and ciprofloxacin-d8 was 0.82 minutes. The chromatogram exhibited a small symmetrical peak with a …
Number of citations: 2 journals.lww.com
W Xue, H Zhang, M Wang, Y Liu, M Liu, B Shen - Analytical Methods, 2022 - pubs.rsc.org
… mL −1 ciprofloxacin-d8 standard curve solutions. Then, the recoveries of ciprofloxacin-d8 in the … Finally, the peak intensities of ciprofloxacin-d8 in the three sample groups with different …
Number of citations: 5 pubs.rsc.org
CJ Mwankuna, GA Uwamaliya, EE Mariki, F Mabiki… - Analytical …, 2022 - pubs.rsc.org
… Deuterated metronidazole-d3, trimethoprim-d3, ciprofloxacin-d8, and sulfamethoxazole-d4 were used as internal standards (ISs). For each analyte, two transitions were monitored using …
Number of citations: 4 pubs.rsc.org
X Chen, Y Wang, X Yao, M Jin - Se pu= Chinese Journal of …, 2009 - europepmc.org
… The homogenized tissue sample added with ciprofloxacin-D8 and phosphate buffer solution (pH 7.0) was extracted with acetonitrile under ultrasonication, and degreased with hexane. …
Number of citations: 3 europepmc.org
X Wang, T Guo, Y Wei, G Xu, N Li… - Journal of Analytical …, 2019 - academic.oup.com
… phase extraction (SPE) process, eight quinolone residues were analyzed by high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS) using ciprofloxacin-d8 …
Number of citations: 15 academic.oup.com
A Gajda, A Posyniak, J Zmudzki, M Gbylik, T Bladek - Food chemistry, 2012 - Elsevier
… Norfloxacin and ciprofloxacin – d8 were used as internal standards to quantify the (fluoro)quinolones. Analyses were realised by LC–FLD for screening and LC–MS/MS for confirmatory …
Number of citations: 49 www.sciencedirect.com
W Xue, Y Lv, B Wu, X Wan - International Journal of Environmental …, 2023 - Taylor & Francis
… ciprofloxacin-d8 (5, 10, 25, 50 and 100 ng/mL) prepared in the blank soil extract solution were employed to calculate the recoveries of ciprofloxacin-d8 … the recovery of ciprofloxacin-d8 in …
Number of citations: 3 www.tandfonline.com
M Noergaard, PB Jensen, DR Gotfredsen… - American Journal of …, 2021 - Elsevier
… To each piece, 900 μL H 2 O and 100 μL internal standard (0.2 μg/mL antipyrin-d3 and 0.2 μg/mL ciprofloxacin-d8) was added. The biopsies were then homogenized and centrifuged …
Number of citations: 8 www.sciencedirect.com
W Ben, J Weili, W Yinglin, L Fang… - Asian Journals of …, 2023 - search.ebscohost.com
Low-temperature pyrolysis experiments were conducted to study the dynamics of antibiotics and antibiotic resistance genes (ARGs) in organic fertilizers. The concentrations of …
Number of citations: 0 search.ebscohost.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。